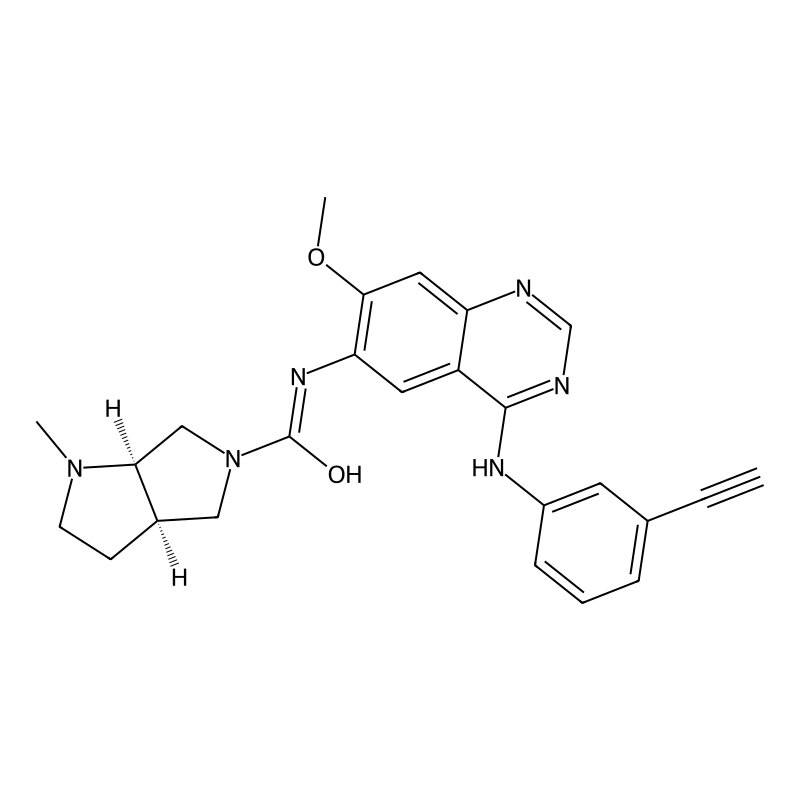

Theliatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Theliatinib (HMPL-309), available primarily as a free base (CAS 1353644-70-8) or tartrate salt, is a highly potent, orally active, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR). Unlike legacy inhibitors optimized for classical mutations, theliatinib is specifically engineered for high affinity to wild-type EGFR, exhibiting a Ki of 0.05 nM and >50-fold selectivity over 72 other kinases[REFS-1, REFS-2]. Structurally, the free base contains a terminal alkyne group, making it natively compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This dual functionality—exceptional wild-type kinase affinity and built-in bioconjugation readiness—makes it a critical procurement choice for translational oncology modeling and chemical biology probe development.

Generic substitution with first-generation EGFR inhibitors like erlotinib or gefitinib frequently fails in laboratory models driven by wild-type EGFR amplification or overexpression [1]. In these environments, legacy inhibitors exhibit lower binding affinities and are rapidly displaced by high intracellular ATP concentrations, resulting in poor target engagement and loss of anti-tumor efficacy [1]. Theliatinib overcomes this limitation through a significantly tighter binding profile and slower ATP displacement kinetics, ensuring sustained kinase inhibition even in ATP-rich cellular environments [2]. Consequently, substituting theliatinib with cheaper, mutation-selective analogs in wild-type overexpressing assays leads to false negatives, irreproducible cellular responses, and failed in vivo translation.

References

- [1] Ren et al. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification. Oncotarget (2017).

- [2] Hutchison MediPharma. CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer. Hutch-med.com (2017).

Wild-Type EGFR Binding Affinity vs. Legacy Inhibitors

In cell-free kinase assays, theliatinib demonstrates a Ki of 0.05 nM against wild-type EGFR, which is 7 to 10 times more potent than the binding affinities of erlotinib and gefitinib [1]. This tighter binding translates directly to a lower susceptibility to ATP displacement, maintaining target saturation under physiological conditions [2].

| Evidence Dimension | Wild-type EGFR Kinase Inhibition (Ki) |

| Target Compound Data | Theliatinib (Ki = 0.05 nM) |

| Comparator Or Baseline | Erlotinib / Gefitinib (Ki = ~0.35 - 0.50 nM) |

| Quantified Difference | 7 to 10-fold stronger binding affinity |

| Conditions | Cell-free wild-type EGFR kinase assay (Z'-LYTE method) |

Ensures reliable target saturation in biochemical assays where legacy inhibitors fail to maintain binding against competitive ATP.

Cellular Target Engagement in Wild-Type Amplified Models

In A431 human squamous carcinoma cells (which overexpress wild-type EGFR), theliatinib inhibits EGF-stimulated EGFR phosphorylation with an IC50 of 7 nM (0.007 μM). In parallel in vitro cytotoxicity and phosphorylation assays, its activity is 3 to 6 times stronger than that of gefitinib and erlotinib [1].

| Evidence Dimension | Cellular EGFR phosphorylation inhibition (IC50) |

| Target Compound Data | Theliatinib (IC50 = 7 nM) |

| Comparator Or Baseline | Gefitinib / Erlotinib (3 to 6-fold weaker cellular potency) |

| Quantified Difference | 3 to 6-fold stronger cellular inhibition |

| Conditions | A431 cell line (wild-type EGFR overexpressing) in vitro assay |

Provides superior intracellular potency for researchers requiring robust signal blockade in wild-type amplified cell models.

In Vivo Efficacy in Patient-Derived Xenografts

In patient-derived esophageal cancer xenograft (PDECX) models featuring EGFR gene amplification, theliatinib administered at clinically relevant doses achieves significant tumor regression (up to 75% in the PDECX1T0950 model) . In contrast, gefitinib shows significantly weaker, often non-significant anti-tumor efficacy in the same wild-type overexpressing models [1].

| Evidence Dimension | In vivo tumor growth inhibition / regression |

| Target Compound Data | Theliatinib (Up to 75% tumor regression) |

| Comparator Or Baseline | Gefitinib (Significantly weaker, non-significant inhibition) |

| Quantified Difference | Statistically superior tumor reduction (p < 0.05 vs gefitinib) |

| Conditions | PDECX models with wild-type EGFR amplification |

Justifies the procurement of theliatinib for translational animal studies targeting wild-type EGFR, preventing the wasted resources associated with ineffective legacy TKIs.

Precursor Suitability for Click Chemistry Workflows

The chemical structure of theliatinib natively incorporates a terminal alkyne group, classifying it as a ready-to-use click chemistry reagent . Unlike standard baseline inhibitors such as gefitinib, which require complex synthetic derivatization to attach functional handles, theliatinib can directly undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules .

| Evidence Dimension | Probe synthesis compatibility |

| Target Compound Data | Intrinsic terminal alkyne for direct CuAAC click chemistry |

| Comparator Or Baseline | Gefitinib (Lacks alkyne, requires synthetic derivatization) |

| Quantified Difference | Eliminates intermediate synthetic steps for functionalization |

| Conditions | Bioconjugation and PROTAC synthesis workflows |

Drastically reduces synthesis time and complexity for chemical biologists developing wild-type EGFR-targeted degraders or imaging probes.

Translational Modeling of Wild-Type EGFR Amplified Cancers

Theliatinib is the correct procurement choice for in vitro and in vivo models of esophageal, gastric, and head/neck cancers where EGFR is overexpressed but not mutated[1]. In these models, first-generation inhibitors fail due to ATP displacement, making theliatinib essential for accurate efficacy benchmarking.

Development of Wild-Type-Selective EGFR PROTACs and Probes

Chemical biologists should prioritize theliatinib as a precursor when developing targeted protein degraders or fluorescent imaging probes. Its intrinsic terminal alkyne handle allows for immediate CuAAC click chemistry, bypassing the need for complex synthetic derivatization required by legacy inhibitors .

High-Fidelity Cellular Phosphorylation Assays

For assay developers requiring a reliable positive control to block wild-type EGFR phosphorylation, theliatinib provides superior intracellular potency. It is ideal for deployment in A431 or FaDu cell lines to establish robust, reproducible baselines for signal blockade [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

Explore Compound Types